6-Amino-4-methoxy-1H-benzo[d]imidazol-2-ol
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Overview
Description
6-Amino-4-methoxy-1H-benzo[d]imidazol-2-ol is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 6th position, a methoxy group at the 4th position, and a hydroxyl group at the 2nd position on the benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-methoxy-1H-benzo[d]imidazol-2-ol typically involves the cyclization of o-phenylenediamine derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 4-methoxy-1,2-phenylenediamine with formic acid under reflux conditions to yield the desired benzimidazole derivative .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale batch reactions using similar synthetic routes. The process may include steps such as purification through recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-methoxy-1H-benzo[d]imidazol-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
6-Amino-4-methoxy-1H-benzo[d]imidazol-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Amino-4-methoxy-1H-benzo[d]imidazol-2-ol involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-1H-benzo[d]imidazol-2-ol
- 6-Amino-1H-benzo[d]imidazol-2-ol
- 4,6-Dimethoxy-1H-benzo[d]imidazol-2-ol
Uniqueness
6-Amino-4-methoxy-1H-benzo[d]imidazol-2-ol is unique due to the presence of both amino and methoxy groups, which can enhance its biological activity and specificity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C8H9N3O2 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
6-amino-4-methoxy-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C8H9N3O2/c1-13-6-3-4(9)2-5-7(6)11-8(12)10-5/h2-3H,9H2,1H3,(H2,10,11,12) |
InChI Key |
FOPIDGZXZOFFST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1NC(=O)N2)N |
Origin of Product |
United States |
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